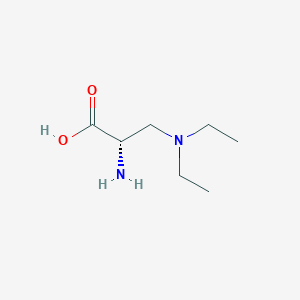

3-(N,N-Diethylamino)-L-alanine

Description

Significance of Modified Amino Acids in Chemical Biology and Organic Synthesis

Modified amino acids are invaluable tools in the fields of chemical biology and organic synthesis. fiveable.me They are chemically altered versions of the standard amino acids, featuring changes to their side chains or backbone that bestow unique properties. fiveable.me These alterations can include the addition of new functional groups, which can significantly impact a protein's structure, function, and stability. fiveable.me

In chemical biology, the incorporation of non-canonical amino acids into proteins through techniques like genetic code expansion allows researchers to probe and manipulate biological systems with unprecedented precision. chimia.chacs.org This has led to the development of novel enzymes with enhanced catalytic activities and proteins with tailored properties for applications such as protein labeling and conjugation. chimia.ch Furthermore, modified amino acids are crucial in drug design, where they can be used to enhance the efficacy and specificity of peptide-based drugs by improving their binding affinity and pharmacokinetic profiles. fiveable.memdpi.com

In organic synthesis, non-canonical amino acids are versatile building blocks for creating complex molecules and novel materials. nih.govresearchgate.net The development of milder and more versatile radical-based procedures has facilitated the rapid synthesis of libraries of unnatural amino acids with diverse structural motifs. researchgate.net These synthetic amino acids are then utilized in the construction of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with enhanced stability and biological activity. mdpi.com

Rationale for Investigating Beta-Substituted Alpha-Amino Acids

The investigation of beta-substituted alpha-amino acids is a significant area of research due to the unique structural and functional properties these modifications impart. By adding substituents to the beta-carbon of an amino acid, researchers can introduce steric constraints that influence the peptide's secondary structure, such as the formation of helices. mdpi.com This conformational rigidity can lead to more potent and selective biological activity. mdpi.com

The synthesis of beta-substituted alpha-amino acids can be achieved through various methods, including radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. nih.gov More recently, enzyme engineering has been employed to develop highly active biocatalysts for the synthesis of these valuable compounds. nih.govresearchgate.net For instance, the enzyme tryptophan synthase (TrpB) has been engineered to catalyze the synthesis of a variety of beta-substituted amino acids, demonstrating the power of biocatalysis in accessing this class of molecules. researchgate.net These synthetic advancements provide crucial building blocks for medicinal chemistry and the development of novel bioactive probes. nih.gov

Overview of 3-(N,N-Diethylamino)-L-alanine as a Research Target

While specific research findings on this compound are not extensively detailed in the provided search results, we can infer its importance as a research target based on related compounds. The diethylamino group at the beta-position introduces a tertiary amine functionality, which can significantly influence the molecule's basicity and its potential to engage in specific biological interactions. This functional group can also impact the compound's solubility and pharmacokinetic properties.

The synthesis of related compounds, such as N,N',N''-tris(3-dimethylaminopropyl)-guanidine, highlights the interest in molecules containing dimethylamino groups for their unique properties, including their ability to form intramolecular hydrogen bonds. researchgate.net Furthermore, the study of N-Boc-3-dimethylamino-D-alanine, a protected form of a similar compound, showcases its utility in peptide synthesis and as a building block for creating stable and cell-permeable peptides. Although the specific stereoisomer and protecting group differ, the underlying interest in the dimethylamino functionality at the beta-position is evident.

The investigation of this compound likely focuses on its potential as a building block for creating novel peptides and peptidomimetics with tailored properties. Its synthesis and incorporation into larger molecules would allow researchers to explore the impact of the diethylamino group on structure, stability, and biological activity.

Historical Context of Related Amino Acid Analogues in Scientific Inquiry

The exploration of amino acid analogues has a rich history, dating back to early investigations into the origins of life and the development of methods for producing amino acids for various applications. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov In the mid-20th century, experiments like the Miller-Urey experiment demonstrated that amino acids could be formed under simulated prebiotic conditions, leading to the consideration of amino acid analogues as potential components of early life. royalsocietypublishing.org

The development of fermentation and chemical synthesis methods for amino acid production began in the early 20th century, initially focusing on proteinogenic amino acids like glutamic acid. nih.gov Over time, techniques were developed to produce a wider range of amino acids and their analogues by overcoming the natural regulatory mechanisms in microorganisms. nih.gov

More recently, the field has advanced significantly with the advent of genetic code expansion, a technology that allows for the site-specific incorporation of non-canonical amino acids into proteins. acs.org This has opened up new avenues for studying protein function and engineering proteins with novel properties. chimia.chacs.org The history of amino acid analogue research illustrates a continuous progression from fundamental questions about the building blocks of life to the sophisticated manipulation of these molecules for advanced applications in biotechnology and medicine.

Data and Findings

To provide a clearer understanding of the properties of this compound and related compounds, the following data tables summarize key information.

Table 1: Physicochemical Properties of a Related Compound: L-Alanine, 3-(dimethylamino)-

| Property | Value | Source |

| Molecular Formula | C5H12N2O2 | PubChem |

| Molecular Weight | 132.16 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | PubChem |

| InChIKey | KEZRWUUMKVVUPT-BYPYZUCNSA-N | PubChem |

| Canonical SMILES | CN(C)CC@@HN | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(diethylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-3-9(4-2)5-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPNPNLDBXDQCC-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665253 | |

| Record name | 3-(Diethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754167-24-3 | |

| Record name | 3-(Diethylamino)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 N,n Diethylamino L Alanine and Its Precursors

Stereoselective Synthesis Strategies for L-Alanine Derivatives

Achieving the correct stereoconfiguration at the α-carbon is paramount in the synthesis of L-alanine derivatives. Several strategies have been developed to introduce chirality in a controlled manner, yielding products with high optical purity.

Asymmetric alkylation involves the introduction of an alkyl group to a prochiral enolate or its equivalent, where the stereochemical outcome is directed by a chiral influence. A prominent approach is the direct alkylation of a chiral Schiff base of alanine, often complexed with a metal ion like Ni(II). This metal complex creates a rigid structure that biases the approach of the electrophile (alkyl halide) to one face of the molecule, leading to a stereoselective C-C bond formation. This method has proven to be a feasible and advantageous route for producing α,β-dialkylphenylalanines. nih.gov

More recent advancements include nickel-catalyzed enantioconvergent deaminative alkylation, which can functionalize α-amino acid derivatives using unactivated olefins. thieme-connect.de This method is notable for its mild reaction conditions and broad substrate scope, offering a complementary strategy for preparing chiral carboxylic acids and amides from racemic amine precursors. thieme-connect.de

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable and widely used methods in asymmetric synthesis.

Oxazolidinones, often referred to as Evans auxiliaries, are highly effective for directing stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgblogspot.com The auxiliary is first acylated with the desired carboxylic acid precursor, and the resulting imide is then enolized and alkylated. The bulky substituents on the oxazolidinone ring sterically hinder one face of the enolate, forcing the incoming electrophile to attack from the opposite face with high diastereoselectivity. blogspot.com

Other notable auxiliaries include pseudoephedrine and the more recent pseudoephenamine, which have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.gov

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Applications | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylation Reactions | High (often >95% de) | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | High | nih.gov |

| Camphorsultam | Aldol, Alkylation, Diels-Alder Reactions | High | sigmaaldrich.com |

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For the synthesis of β-amino acids, catalytic asymmetric conjugate addition is a particularly important method. nih.gov This can involve either the addition of carbon nucleophiles or nitrogen nucleophiles to α,β-unsaturated systems. rsc.org

One successful strategy is the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. In the presence of a specific chiral ligand, the regioselectivity of hydrocupration can be reversed to deliver copper to the β-position, which then reacts with an electrophilic aminating reagent to yield enantioenriched β-amino acid derivatives. nih.gov Transition metals such as rhodium have also been employed in catalytic systems for the synthesis of β-amino acids through methods like enolate protonation. rsc.orghilarispublisher.com

The Mannich reaction, which forms a β-amino carbonyl compound, is another powerful tool that has been adapted for catalytic asymmetric synthesis, providing a direct route to β-amino acids. rsc.orgrsc.org

Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. The goal is to control the relative configuration between the new and existing stereocenters. Chiral auxiliary-based methods are inherently diastereoselective. For instance, in an Evans aldol reaction, the enolization process proceeds through a highly ordered, six-membered chair-type transition state where the substituent on the acyl group orients itself away from the chiral auxiliary, favoring the formation of a Z-enolate. blogspot.com The subsequent addition to an aldehyde is then facially selective, dictated by the stereodirecting groups on the auxiliary, resulting in a single predominant diastereomer. blogspot.com

The Schöllkoff method provides another example, where a "chiral glycine (B1666218) equivalent" is formed from glycine and valine. blogspot.com Deprotonation and subsequent reaction with an electrophile occur with high diastereoselectivity due to the steric hindrance provided by the valine side group, which blocks one face of the molecule. blogspot.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final 3-(N,N-Diethylamino)-L-alanine is crucial for obtaining a high-purity product. The zwitterionic nature of the final compound, along with the polarity imparted by the diethylamino side chain, dictates the selection of appropriate purification methodologies.

Chromatographic Methodologies (e.g., Column, HPLC)

Chromatography is a primary tool for the purification of amino acids and their derivatives.

Column Chromatography: For intermediates, which are often less polar than the final zwitterionic product, silica (B1680970) gel column chromatography is a standard technique. A gradient elution system, for example, transitioning from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, can effectively separate the desired compound from non-polar impurities and starting materials. wisc.edu However, for the final product, the high polarity and zwitterionic character can lead to poor interaction and streaking on standard silica gel. reddit.com In such cases, reversed-phase silica (e.g., C18) or alumina (B75360) may be more suitable. reddit.com Ion-exchange chromatography is another powerful technique, where the amino acid is bound to a cation-exchange resin and subsequently eluted with a solution of increasing pH or ionic strength, such as aqueous ammonia. dtic.mil

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the method of choice for the final purification and analysis of polar compounds like this compound. hplc.euresearchgate.net A C18 column is commonly employed for the separation of underivatized amino acids. acs.orgnih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like TFA) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic modifier is increased over time, is generally used to elute the compound. hplc.eunih.gov The selection of the mobile phase pH is critical for achieving good peak shape and resolution for zwitterionic compounds.

Table 2: Exemplar HPLC Purification Parameters This table presents typical parameters for the purification of a polar, non-proteinogenic amino acid.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 5% to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-225 nm |

| Injection Volume | 10-20 µL |

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for purifying solid compounds. The success of this method relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.

For zwitterionic compounds like amino acids, which often exhibit high melting points and strong intermolecular interactions, finding a suitable single solvent can be challenging. youtube.com They are often soluble in water but insoluble in many common organic solvents. Therefore, mixed-solvent systems are frequently employed. A common strategy involves dissolving the crude amino acid in a minimum amount of hot water and then adding a miscible organic solvent in which the amino acid is poorly soluble, such as ethanol (B145695), isopropanol (B130326), or acetone, until the solution becomes turbid. researchgate.net Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor.

The pH of the solution is a critical parameter in the recrystallization of amino acids. Adjusting the pH to the isoelectric point of the amino acid minimizes its solubility in aqueous media, promoting crystallization or precipitation. For a compound like this compound, which has a basic side chain, the isoelectric point will be in the basic range. Careful addition of an acid or base to bring the crude aqueous solution to this specific pH can induce selective precipitation of the pure product. researchgate.net

Alternatively, the compound can be purified by forming a salt. By treating the final product with an acid like HCl, the hydrochloride salt can be formed. These salts often have different solubility profiles and may be more amenable to recrystallization from various solvent systems. google.com

Table 3: Common Recrystallization Solvent Systems for Polar Amino Acids

| Solvent System | Rationale |

|---|---|

| Water/Ethanol | Dissolve in minimal hot water, add ethanol to induce crystallization upon cooling. |

| Water/Isopropanol | Similar to water/ethanol; isopropanol is less polar and can be effective. |

| Water/Acetone | Acetone is a strong non-solvent for polar amino acids, useful for precipitation. |

Chemical Reactivity and Derivatization of 3 N,n Diethylamino L Alanine

Reactions Involving the Alpha-Amino and Carboxyl Functionalities

The alpha-amino and carboxyl groups of 3-(N,N-Diethylamino)-L-alanine exhibit the characteristic reactivity of standard amino acids, allowing for their participation in peptide bond formation and other related transformations.

The primary amino group and the carboxyl group of this compound can readily participate in peptide bond formation, enabling its incorporation into peptide chains. This is a fundamental reaction in the synthesis of peptides and proteins. Unnatural amino acids containing tertiary amines on their side chains are designed to be directly compatible with standard liquid- and solid-phase peptide synthesis protocols merckmillipore.com. The diversity in the side chain, such as the N,N-diethylamino group, allows for the modulation of physicochemical properties like basicity and hydrophobicity of the resulting peptides .

Standard coupling reagents are employed to facilitate the formation of the amide bond between the carboxyl group of one amino acid and the amino group of another. The choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, particularly racemization at the chiral center.

Common Peptide Coupling Reagents and Conditions:

| Coupling Reagent | Additive | Base | Solvent |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide), DCM (Dichloromethane) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIPEA | DMF |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA | DMF |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA | DMF |

This table represents common conditions for peptide synthesis and is expected to be applicable for the coupling of this compound based on the reactivity of similar unnatural amino acids.

Beyond the realm of peptide synthesis, the alpha-amino group of this compound can react with a variety of activated carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amide bonds. This allows for the attachment of various acyl groups to the amino acid, leading to a wide range of N-acylated derivatives. The reaction typically proceeds under basic conditions to neutralize the acid byproduct and ensure the amino group is in its nucleophilic, deprotonated state.

Similarly, the carboxyl group can be activated and reacted with primary or secondary amines to form the corresponding amides. This versatility makes this compound a useful synthon for introducing a diethylaminoethyl moiety into a diverse set of molecules.

Modifications of the N,N-Diethylamino Side Chain

The tertiary amine of the N,N-diethylamino side chain offers another site for chemical modification, distinct from the alpha-amino and carboxyl functionalities.

Alkylation of the tertiary N,N-diethylamino side chain with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts, a reaction further detailed in the next section. Acylation of the tertiary amine is generally not a feasible reaction under standard conditions due to the decreased nucleophilicity and steric hindrance of the tertiary amine compared to primary and secondary amines.

The tertiary amine in the side chain of this compound can undergo quaternization, a classic reaction of tertiary amines, upon treatment with an alkylating agent such as an alkyl halide. This reaction, often referred to as the Menschutkin reaction, results in the formation of a quaternary ammonium salt, introducing a permanent positive charge onto the side chain.

A mild and efficient method for the quaternization of amino groups in amino acids and their derivatives involves the use of methyl iodide and potassium bicarbonate in methanol (B129727) cdnsciencepub.comresearchgate.net. This method is selective and does not affect hydroxyl groups, making it suitable for complex molecules cdnsciencepub.comresearchgate.net. This process is applicable to a variety of tertiary amines, and it is expected to be effective for the N,N-diethylamino side chain of the title compound.

Example of Quaternization Reaction:

| Reactants | Reagent | Solvent | Product |

| This compound | Methyl Iodide (CH₃I) | Methanol (CH₃OH) | 3-(N,N,N-Diethylmethylammonio)-L-alanine Iodide |

This table illustrates a potential quaternization reaction based on established methods for amino acid derivatives.

The introduction of a quaternary ammonium group can significantly alter the physical and biological properties of the molecule, including its solubility, and can be used to introduce cationic charge for specific applications.

Incorporation of 3 N,n Diethylamino L Alanine into Complex Molecular Architectures

Integration into Peptide and Peptidomimetic Structures

The incorporation of 3-(N,N-Diethylamino)-L-alanine into peptide sequences requires specialized synthetic strategies. Both solid-phase and solution-phase methodologies can be adapted to accommodate this N-alkylated β-amino acid, enabling the creation of novel peptidomimetics with tailored properties for research applications.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide assembly, allowing for the efficient construction of peptide chains on a polymeric support. beilstein-journals.orgluxembourg-bio.com The incorporation of this compound via SPPS typically follows the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

The process begins with an appropriate solid support, such as a Rink amide resin, to yield a C-terminal amide upon cleavage. The synthesis cycle for incorporating the this compound residue involves two main steps: deprotection and coupling. peptide.comchempep.com

Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the subsequent coupling step.

Coupling: The incoming this compound, itself protected at its α-amino group with an Fmoc group, is pre-activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like Oxyma, or uronium/phosphonium salts such as HATU or HBTU. beilstein-journals.org The activated carboxyl group of the Fmoc-protected this compound then reacts with the free amine on the resin-bound peptide.

This cycle is repeated until the desired peptide sequence is assembled. The sterically hindered nature of the N,N-diethylamino side chain and the secondary amine in the backbone (once incorporated) may necessitate extended coupling times or the use of more potent coupling reagents to ensure high yields. nih.gov

| Step | Reagents and Solvents | Purpose |

| Resin Swelling | Resin (e.g., Rink Amide), DMF | Prepares the polymer support for synthesis by allowing solvent penetration. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group from the growing peptide chain, exposing a free amine. |

| Washing | DMF, Dichloromethane (DCM) | Removes excess reagents and byproducts from the deprotection step. |

| Amino Acid Activation | Fmoc-3-(N,N-diethylamino)-L-alanine, Coupling Reagent (e.g., HATU, HBTU, DIC/Oxyma), Base (e.g., DIPEA) in DMF | Activates the carboxylic acid of the incoming amino acid to form a reactive species. |

| Coupling | Activated Amino Acid Solution | Forms the peptide bond between the activated amino acid and the resin-bound peptide chain. |

| Washing | DMF, DCM | Removes excess reagents and byproducts from the coupling step. |

| Repeat Cycle | Steps 2-6 | The cycle is repeated for each subsequent amino acid in the sequence. |

| Final Cleavage | Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS, Water) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Table 1: A generalized cycle for the incorporation of Fmoc-3-(N,N-diethylamino)-L-alanine using Solid-Phase Peptide Synthesis (SPPS). Reagents and times may be optimized based on the specific sequence.

While less common for long peptides, solution-phase synthesis is a valuable technique for creating shorter peptides, peptidomimetics, or for large-scale production. acs.org In this approach, protected amino acids are coupled in a suitable organic solvent, and the intermediate products are isolated and purified after each step. nih.gov

For incorporating this compound, a typical strategy would involve protecting its α-amino group with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z). The carboxylic acid of this protected amino acid is then activated, often using a carbodiimide such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), sometimes with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions. This activated species is then reacted with the free amino group of another amino acid or peptide fragment (with its carboxyl group protected as an ester) to form the new peptide bond. The key advantage is scalability, though it is more labor-intensive due to the required purification of intermediates. chempep.com

The introduction of a non-canonical amino acid like this compound can significantly alter the structural and physicochemical properties of a peptide.

Conformational Effects: Standard peptide secondary structures like α-helices and β-sheets are stabilized by a network of hydrogen bonds involving backbone amides. The presence of the N,N-diethylamino group introduces a bulky, flexible, and relatively hydrophobic side chain. This bulk can sterically hinder the formation of tightly packed secondary structures. wjarr.com Furthermore, as a β-amino acid, it extends the peptide backbone by one carbon atom, which disrupts the typical i, i+4 hydrogen bonding pattern of α-helices and the geometry of β-sheets. This disruption can induce turns or create more flexible, disordered regions within the peptide, a feature that can be exploited in the design of peptidomimetics to control their three-dimensional shape. acs.org

Stability: The tertiary amine of the diethylamino group has a pKa that allows it to be protonated at physiological pH. This introduces a positive charge, which can increase the peptide's solubility in aqueous solutions and allow for ionic interactions. The N-alkylated side chain can also provide a degree of steric shielding to the adjacent peptide bond, potentially increasing its resistance to enzymatic degradation by proteases, thereby enhancing the peptide's stability and in vivo half-life.

Biochemical and Mechanistic Investigations Involving 3 N,n Diethylamino L Alanine

Interaction with Enzyme Systems and Substrate Specificity Analysis

There is no available scientific literature detailing the interaction of 3-(N,N-Diethylamino)-L-alanine with enzyme systems. Consequently, data on its substrate specificity is nonexistent.

Evaluation as a Substrate in Transaminase Reactions

No studies have been found that evaluate this compound as a potential substrate for transaminase enzymes (also known as aminotransferases). These enzymes are crucial for amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid. Without experimental data, it is unknown whether this compound can act as an amino group donor in such reactions, and if so, with what efficiency and specificity.

Studies on Amino Acid Dehydrogenases

Similarly, there is a lack of research on the interaction between this compound and amino acid dehydrogenases. These enzymes catalyze the reversible deamination of amino acids to their corresponding keto acids. It remains undetermined whether this compound can serve as a substrate for any known amino acid dehydrogenases.

Mechanistic Insights into Enzyme Inhibition or Activation by Analogues

While research into analogues could provide potential insights, no studies were identified that specifically investigate the inhibitory or activating effects of this compound on any enzyme. For other N-alkylated amino acids, such as BMAA, studies have shown inhibitory effects on enzymes like alanyl-tRNA synthetase. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Role in Non-Ribosomal Peptide Biosynthesis Research

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that synthesize a wide array of peptides, often incorporating non-proteinogenic amino acids. While the general mechanisms of NRPSs are well-understood and their ability to utilize a diverse range of substrates is documented, there is no specific research indicating that this compound is a substrate for or has been investigated in the context of non-ribosomal peptide biosynthesis.

Impact on Cellular Pathways at a Molecular Level (Excluding Clinical Outcomes)

There is no information available regarding the impact of this compound on cellular pathways at a molecular level.

Investigations into Amino Acid Transport Mechanisms

The mechanisms by which cells import and export amino acids are mediated by a variety of transport proteins. There are no published investigations into how this compound might interact with these transporters. It is therefore unknown if this compound can be transported into cells, and if so, by which specific transporters, or whether it might act as a competitive inhibitor for the transport of other amino acids.

Based on the conducted research, there is no scientific literature available detailing the biochemical and mechanistic investigations of this compound, specifically concerning its effects on protein synthesis fidelity or its use in isotopic labeling studies for the elucidation of biochemical transformations.

Consequently, the sections on "Effects on Protein Synthesis Fidelity in Research Models" and "Isotopic Labeling Studies for Mechanistic Elucida-tion of Biochemical Transformations" cannot be developed with scientifically accurate and verifiable information as per the user's request. It appears that this compound is not a compound that has been investigated in these areas of biochemical research, or at least, such research has not been published in the accessible scientific literature.

Therefore, no data tables or detailed research findings can be provided for the specified topics related to this compound.

Advanced Analytical Techniques for Characterization of 3 N,n Diethylamino L Alanine

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(N,N-Diethylamino)-L-alanine by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the ethyl groups, the methylene (B1212753) group adjacent to the nitrogen, the α-carbon, and the amino and carboxyl groups. The diethylamino group should exhibit a quartet for the methylene protons (CH₂) coupled to the methyl protons (CH₃), and a triplet for the methyl protons coupled to the methylene protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the this compound molecule—the carboxyl carbon, the α-carbon, the β-carbon, and the two carbons of the N,N-diethyl group—is expected to produce a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carboxyl carbon appearing furthest downfield.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between coupled protons, for instance, between the α-proton and the β-protons. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (C=O)OH | 10-12 | 170-180 |

| α-Carbon (CH) | 3.5-4.0 | 50-60 |

| β-Carbon (CH₂) | 2.8-3.2 | 45-55 |

| N-Methylene (NCH₂) | 2.5-2.9 (quartet) | 40-50 |

| N-Methyl (CH₃) | 1.0-1.3 (triplet) | 10-15 |

Mass Spectrometry (MS and MS/MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

MS: In a typical electrospray ionization (ESI) mass spectrum, this compound would be observed as a protonated molecule [M+H]⁺ in positive ion mode. This peak confirms the molecular weight of the compound.

MS/MS: Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion ([M+H]⁺) to produce a unique fragmentation pattern, or "molecular fingerprint," which helps to confirm the structure. Key fragmentation pathways for protonated this compound would likely include the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, a characteristic fragmentation for amino acids. nih.gov Other significant fragments would arise from the cleavage of the Cα-Cβ bond and fragmentation of the diethylamino side chain. nih.govlibretexts.org

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | Parent Ion |

| [M+H - H₂O]⁺ | Dehydrated Ion | Loss of water from carboxyl group |

| [M+H - H₂O - CO]⁺ | Iminium Ion | Subsequent loss of carbon monoxide |

| [M+H - COOH]⁺ | Loss of the carboxyl group | |

| Varies | Diethylaminomethyl Cation | Cleavage at the Cα-Cβ bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing structural information.

For this compound, key vibrational modes would include:

O-H Stretch: A broad absorption in the IR spectrum around 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption around 1700-1750 cm⁻¹ in the IR spectrum corresponds to the carbonyl of the carboxylic acid.

N-H Stretch: If the tertiary amine is protonated (forming a quaternary ammonium (B1175870) salt), a broad N⁺-H stretch would appear in the region of 2400-3200 cm⁻¹.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl chains.

C-N Stretch: The C-N stretching vibration of the tertiary amine is typically found in the 1000-1250 cm⁻¹ region. sphinxsai.com

COO⁻ Stretches: In its zwitterionic form, the compound would show strong asymmetric and symmetric stretches for the carboxylate group around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. wayne.edu

Raman spectroscopy would be particularly useful for observing the C-C backbone and symmetric stretching vibrations, which may be weak in the IR spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch | Alkyl Chains | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 |

| N⁺-H Bend | Protonated Amine | 1500 - 1600 |

| C-N Stretch | Tertiary Amine | 1000 - 1250 |

Circular Dichroism (CD) for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an essential technique for confirming the absolute configuration (L- or D-) of amino acids and studying their conformational properties.

As a derivative of L-alanine, this compound is expected to be CD-active. The primary chromophore in simple amino acids is the carboxyl group, which typically exhibits a weak n→π* transition around 210-220 nm. nih.govresearchgate.net The sign and magnitude of the Cotton effect (the peak in the CD spectrum) are sensitive to the stereochemistry at the α-carbon and the nature of the side chain. The introduction of the bulky and electron-donating N,N-diethylamino group on the β-carbon is expected to influence the electronic environment of the carboxyl chromophore, potentially shifting the position and altering the intensity of the CD band compared to native L-alanine. nih.govrsc.org The observation of a CD spectrum that is a mirror image to its corresponding D-enantiomer would definitively confirm its chiroptical properties.

Chromatographic Methods for Purity and Stereoisomeric Analysis

Chromatographic techniques are paramount for separating the target compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds. For chiral molecules like this compound, chiral HPLC is essential for determining its enantiomeric purity—that is, quantifying the amount of the desired L-enantiomer relative to the unwanted D-enantiomer.

This separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Several types of CSPs are effective for separating amino acid enantiomers:

Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for separating underivatized amino acids and their derivatives. sigmaaldrich.com

Cinchona Alkaloid-Derived CSPs: These zwitterionic phases are also versatile for the direct chiral analysis of free and N-blocked amino acids. chiraltech.com

Crown Ether-Based CSPs: These phases are particularly well-suited for separating enantiomers of compounds containing primary amino groups. chromatographyonline.com

The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve the best resolution between the L- and D-enantiomers. sigmaaldrich.com This analysis is critical for ensuring the stereochemical integrity of the final compound.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography coupled with chiral stationary phases (CSPs) is a powerful technique for the enantioseparation of volatile and thermally stable compounds. For the analysis of amino acids like this compound, derivatization is a mandatory step to increase their volatility and improve chromatographic performance. This typically involves a two-step process where the carboxyl group is esterified, followed by the acylation of the amino group.

The choice of chiral stationary phase is critical for achieving enantiomeric separation. Cyclodextrin-based columns and amino acid derivative-based phases, such as Chirasil-Val, are commonly employed for the chiral resolution of amino acids. Chiral recognition is achieved through transient diastereomeric interactions between the derivatized analyte and the chiral selector of the stationary phase. The integration of GC with mass spectrometry (GC-MS) provides high sensitivity and unambiguous identification of the enantiomers. For trace analysis of one enantiomer in the presence of a large excess of the other, the elution order can often be reversed by using a column with the opposite enantiomer of the chiral selector or by choosing a different derivatizing agent.

Table 1: Illustrative GC Parameters for Chiral Separation of Derivatized Amino Acids

| Parameter | Typical Value/Condition | Purpose |

| Column | Chirasil-L-Val or β-cyclodextrin based CSP (e.g., 25 m x 0.25 mm ID, 0.12 µm film thickness) | Provides a chiral environment for enantioseparation. |

| Derivatization | 1. Esterification (e.g., with methanolic HCl) 2. Acylation (e.g., with trifluoroacetic anhydride) | Increases volatility and thermal stability of the amino acid. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp. ~100 °C, ramp to 180-220 °C | Optimizes the separation of enantiomers. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and sensitive quantification. |

This table presents typical parameters and may require optimization for the specific analysis of this compound.

UHPLC-UV/CD Coupling for Rapid Chiral Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and efficiency, making it well-suited for rapid chiral analysis. The coupling of a UHPLC system with both a UV detector and a Circular Dichroism (CD) detector provides comprehensive information for the analysis of chiral molecules like this compound.

In this setup, the UV detector provides information on the concentration of the eluting enantiomers, while the CD detector provides information on their stereochemistry. Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD signal that is positive for one enantiomer and negative for the other. This allows for the unambiguous identification of the enantiomers and the determination of enantiomeric excess. A simultaneous analysis of D,L-amino acids in food samples was achieved in under 5.5 minutes using UHPLC with UV and CD detection after pre-column derivatization. For compounds that lack a strong chromophore, derivatization with a chromophore-containing reagent is necessary for sensitive detection.

Table 2: Principles and Advantages of UHPLC-UV/CD in Chiral Analysis

| Feature | Description |

| Principle | Combines the high-resolution separation of UHPLC with the quantitative detection of UV and the stereospecific detection of CD. |

| UV Detection | Measures the absorbance of UV light, proportional to the concentration of the analyte. |

| CD Detection | Measures the differential absorption of left and right circularly polarized light, providing information on the chirality and enantiomeric purity of the analyte. |

| Advantages | - Rapid analysis times. - High separation efficiency and resolution. - Unambiguous peak assignment for enantiomers. - Accurate determination of enantiomeric excess. |

| Application | Suitable for the chiral analysis of amino acids and other chiral compounds, often after derivatization to enhance detection. |

Advanced Imaging Techniques for Research Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful, label-free technique that allows for the visualization of the spatial distribution of a wide range of molecules, including small molecules like amino acids, directly in tissue sections. This technique combines the sensitivity and selectivity of mass spectrometry with the spatial information of microscopy, providing a chemical map of the analyte's distribution within a biological sample.

The analysis of amino acids by MALDI IMS can be challenging due to their low ionization efficiency and potential interference from the MALDI matrix itself. To overcome these limitations, on-tissue chemical derivatization (OTCD) is often employed. This involves applying a derivatizing agent to the tissue section prior to matrix application, which reacts with the amino acids to introduce a readily ionizable tag. This significantly enhances the signal intensity and allows for the sensitive detection and imaging of amino acids and their metabolites.

The general workflow for a MALDI IMS experiment involves tissue sectioning, matrix or derivatization reagent application, data acquisition by rastering a laser across the sample surface, and data analysis to generate ion images that show the distribution of specific molecules.

Table 3: Key Steps and Considerations for MALDI IMS of this compound

| Step | Description | Key Considerations |

| Sample Preparation | Thin tissue sections (typically 10-20 µm) are mounted on a conductive slide. | Proper tissue handling and sectioning are crucial to preserve the spatial integrity of the molecules. |

| On-Tissue Derivatization | A derivatization reagent is uniformly applied to the tissue to enhance ionization of the target analyte. | The choice of reagent and reaction conditions must be optimized for this compound. |

| Matrix Application | A suitable MALDI matrix is uniformly deposited over the tissue section. | The matrix should co-crystallize with the derivatized analyte and absorb the laser energy efficiently. |

| Data Acquisition | A laser is rastered across the tissue surface, and a mass spectrum is acquired at each position (pixel). | High spatial resolution instruments can provide cellular or even subcellular localization. |

| Data Analysis | Software is used to generate ion images by plotting the intensity of the m/z corresponding to the derivatized analyte at each pixel. | This reveals the spatial distribution of this compound within the tissue. |

Quantitative Analytical Methods for Research Studies

Accurate and precise quantification of this compound in various biological matrices is essential for its study in a research context. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted quantification of small molecules due to its high sensitivity, selectivity, and wide dynamic range.

For robust quantification, the development of a validated analytical method is crucial. This typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes a protein precipitation step followed by solid-phase extraction (SPE) to remove interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.

Derivatization can also be employed in LC-MS/MS analysis to improve chromatographic retention, enhance ionization efficiency, and increase the specificity of detection. The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Typical Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically defined as a signal-to-noise ratio of 3. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. |

Theoretical and Computational Chemistry Studies of 3 N,n Diethylamino L Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of 3-(N,N-Diethylamino)-L-alanine, DFT can be employed to perform a detailed conformational analysis to identify stable geometries and their relative energies. The presence of the flexible N,N-diethylamino group introduces additional rotational degrees of freedom compared to the parent amino acid, L-alanine, leading to a more complex potential energy surface.

A typical DFT study for the conformational analysis of this compound would involve a systematic search of the conformational space by rotating the key dihedral angles. For each generated conformer, a geometry optimization would be performed to find the local energy minimum. The results of such an analysis would provide insights into the preferred three-dimensional structures of the molecule in the gas phase or in solution, which is crucial for understanding its chemical behavior and biological activity.

Table 1: Hypothetical Stable Conformers of this compound and their Relative Energies as Predicted by DFT

| Conformer | Dihedral Angle (N-Cα-Cβ-N) (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.00 |

| 2 | 180 | 1.25 |

| 3 | -60 | 2.50 |

This is an illustrative table based on typical findings for amino acid derivatives. The actual values for this compound would require specific DFT calculations.

Molecular orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, a molecular orbital analysis would reveal the distribution of electron density and the energies of the HOMO and LUMO. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. In non-aromatic amino acids, the HOMO is often localized on the carboxylate group, while the LUMO is associated with the amino group nih.govresearchgate.net. The presence of the N,N-diethylamino group in this compound would likely influence the energy and localization of these frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

This is an illustrative table. Actual orbital energies would be determined from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in aqueous solution.

By simulating the trajectory of the molecule over a period of time, MD can reveal the accessible conformations and the transitions between them. This information is crucial for understanding the flexibility of the molecule and how it might interact with other molecules, such as water or a biological receptor. For alanine-containing peptides, MD simulations have been used to explore their conformational equilibria and the influence of the environment on their structure acs.org. A similar approach for this compound would provide valuable insights into its dynamic behavior.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

This table presents a typical setup for an MD simulation of a small molecule in solution.

Rational Design of Derivatives based on Computational Predictions

Computational methods can be instrumental in the rational design of new molecules with desired properties. Based on the computational analysis of this compound, derivatives could be designed to enhance specific characteristics, such as binding affinity to a target protein or improved pharmacokinetic properties.

For instance, if docking studies (see section 7.4) suggest that a particular functional group on this compound is crucial for binding, derivatives could be designed with modifications to that group to optimize the interaction. Quantum chemical calculations could then be used to predict the electronic and steric effects of these modifications. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery and materials science creative-biostructure.commdpi.com.

Table 4: Hypothetical Derivatives of this compound and their Predicted Properties

| Derivative | Modification | Predicted Improvement |

| 1 | Addition of a hydroxyl group to one ethyl chain | Increased hydrogen bonding potential |

| 2 | Replacement of one ethyl group with a cyclopropyl (B3062369) group | Increased rigidity and altered binding specificity |

| 3 | Fluorination of the ethyl groups | Enhanced metabolic stability |

This is an illustrative table showcasing the principles of rational design.

Docking Studies with Target Biomolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor.

The process involves placing the 3D structure of this compound into the binding site of the target protein and evaluating the interaction energy for different orientations and conformations. The results of a docking study can provide valuable hypotheses about the mechanism of action of the molecule and can guide the design of more potent analogs nih.gov. For example, docking studies have been performed on analogues of quercetin (B1663063) with alanine:alanine ligase to identify potential inhibitors researchgate.net.

Table 5: Hypothetical Docking Scores of this compound and its Derivatives against a Target Enzyme

| Compound | Docking Score (kcal/mol) |

| This compound | -7.2 |

| Derivative 1 (with hydroxyl group) | -8.1 |

| Derivative 2 (with cyclopropyl group) | -7.8 |

This is an illustrative table. The docking score is a measure of the predicted binding affinity, with more negative values indicating stronger binding.

Challenges and Future Research Trajectories

Methodological Advancements in Stereoselective Synthesis

The precise three-dimensional arrangement of atoms in a molecule is crucial for its biological activity. For 3-(N,N-Diethylamino)-L-alanine, the stereocenter at the alpha-carbon dictates its interaction with biological systems. Consequently, the development of robust and efficient stereoselective synthetic methods is a primary challenge.

Current strategies for the synthesis of related β-amino acids often rely on chiral auxiliaries or asymmetric catalysis. One common approach involves the diastereoselective alkylation of enolates derived from chiral N-acyl oxazolidinones. However, the introduction of a bulky N,N-diethylamino group at the β-position can present steric hindrance, potentially lowering reaction yields and stereoselectivity.

Future research in this area is likely to focus on the development of novel catalytic systems that can tolerate a wider range of substrates, including those with sterically demanding functional groups. This could involve the design of new chiral ligands for transition metal catalysts or the exploration of organocatalytic methods that offer alternative reaction pathways. Additionally, enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, could provide a highly efficient route to enantiopure this compound.

| Synthetic Method | Key Features | Potential Challenges for this compound |

| Chiral Auxiliary-Mediated Alkylation | Well-established, high diastereoselectivity for many substrates. | Steric hindrance from the diethylamino group may reduce yield and selectivity. Removal of the auxiliary can be harsh. |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst may be sensitive to the basicity of the diethylamino group. Optimization of ligand and reaction conditions is required. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Identification of a suitable enzyme for this specific substrate may be challenging. Limited to resolving a racemic mixture. |

Expanding the Scope of Biochemical Applications

The unique structural features of this compound, particularly the tertiary amine at the β-position, suggest a range of potential biochemical applications. The diethylamino group can influence the molecule's polarity, basicity, and ability to engage in specific molecular interactions.

One promising avenue for future research is the incorporation of this compound into peptides and proteins. This could be achieved through solid-phase peptide synthesis, allowing for the creation of novel peptidomimetics with altered conformations and enhanced biological stability. The diethylamino group could act as a pH-sensitive probe or a metal-chelating moiety within a peptide sequence.

Furthermore, the compound could be explored as a building block for the synthesis of small molecule libraries for drug discovery. Its structural similarity to natural amino acids may allow it to interact with biological targets such as enzymes and receptors. The development of synthetic amino acids is a key aspect of creating safer and more effective genetically modified organisms (GMOs) for applications in agriculture and medicine. By designing organisms that depend on synthetic amino acids not found in nature, their survival can be controlled, preventing unintended environmental spread yale.edu.

| Potential Application Area | Rationale | Future Research Direction |

| Peptidomimetics | The diethylamino group can induce specific secondary structures and improve resistance to enzymatic degradation. | Synthesis and structural analysis of peptides containing this amino acid. Evaluation of their biological activity. |

| Drug Discovery | The unique functionality can lead to novel interactions with biological targets. | High-throughput screening of libraries containing this compound against various disease targets. |

| pH-Sensitive Probes | The tertiary amine can be protonated or deprotonated depending on the local pH, potentially altering the properties of a larger molecule. | Incorporation into fluorescent probes or MRI contrast agents to sense pH changes in biological systems. |

Development of Novel Analytical Tools for Complex Biological Matrices

The accurate detection and quantification of this compound in biological samples such as blood, urine, and tissue homogenates is essential for pharmacokinetic and metabolic studies. However, the analysis of small, polar molecules in complex matrices presents significant analytical challenges.

Current analytical methods for amino acids often rely on liquid chromatography-mass spectrometry (LC-MS). The development of a robust LC-MS method for this compound would require careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometry settings. Derivatization of the amino acid is a common strategy to improve its chromatographic retention and ionization efficiency.

Future research will likely focus on developing more sensitive and selective analytical methods. This could involve the use of novel derivatization reagents that specifically target the N,N-diethylamino group, or the application of advanced mass spectrometry techniques such as ion mobility-mass spectrometry, which can separate molecules based on their shape as well as their mass-to-charge ratio.

| Analytical Technique | Advantages | Challenges for this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and selectivity. | Poor retention on standard reversed-phase columns. Potential for ion suppression from matrix components. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution. | Requires derivatization to increase volatility. |

| Capillary Electrophoresis (CE) | High separation efficiency for charged molecules. | Lower sensitivity compared to LC-MS. |

Interdisciplinary Research Integrating Chemical Synthesis, Biology, and Computational Approaches

The future of research on this compound and other synthetic amino acids will increasingly rely on an interdisciplinary approach that combines the strengths of chemical synthesis, molecular biology, and computational modeling.

Chemical synthesis will continue to be essential for providing the compound and its derivatives for biological evaluation. Advances in synthetic methodology will enable the creation of more complex and diverse molecular structures.

Biological studies will be crucial for elucidating the functional roles of this amino acid in cellular and organismal contexts. This could involve incorporating it into proteins to study their structure and function, or evaluating its effects on cellular signaling pathways. The expansion of the genetic code to include synthetic amino acids is a significant goal in synthetic biology, with the potential to create novel biological systems with customized functions springernature.comnih.gov.

Computational approaches, such as molecular dynamics simulations and quantum mechanical calculations, can provide valuable insights into the conformational preferences of this compound and its interactions with biological macromolecules. These computational studies can help to guide the design of new experiments and the interpretation of experimental results. A computational study of amine N-oxides, for instance, has provided valuable data on their structures and energetics, which can be compared with experimental findings nih.govresearchgate.net.

The synergy between these disciplines will be essential for accelerating the pace of discovery and translating fundamental research on novel amino acids like this compound into practical applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N,N-Diethylamino)-L-alanine, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : Solid-phase synthesis is a common approach for amino acid derivatives, enabling controlled introduction of functional groups. Key parameters include:

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amino and carboxyl groups during synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for coupling steps (e.g., HEPES buffer, pH 5.0, 1-minute heating) .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) ensures high purity .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., δ 1.2–1.4 ppm for diethylamino protons) and coupling constants to verify stereochemistry .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol to resolve enantiomers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion for C₉H₁₉N₂O₂ at m/z 187.1446) .

Advanced Research Questions

Q. How does the incorporation of this compound into peptide sequences affect enzyme-substrate interactions in protease studies?

- Methodological Answer :

- Enzyme Kinetics : Perform competitive inhibition assays (e.g., PSMA-binding studies) using non-radioactive analogs to measure IC₅₀ values .

- Structural Analysis : Co-crystallize the modified peptide with target enzymes (e.g., BACE-1) for X-ray diffraction (1.78 Å resolution) to visualize binding pockets and steric effects .

- Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) in labeled substrates to assess cleavage efficiency changes .

Q. What computational modeling approaches are suitable for predicting the conformational behavior of this compound in aqueous versus nonpolar environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to analyze dihedral angles and hydrogen bonding .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites .

- Solubility Prediction : Apply COSMO-RS models to estimate logP (e.g., 0.002 for similar dimethoxy derivatives) and polar surface area (81.78 Ų) .

Contradictions and Limitations

- Stereochemical Outcomes : highlights challenges in resolving D/L enantiomers for naphthylalanine analogs, suggesting similar care is needed for diethylamino derivatives .

- Solubility Variability : Computational logP predictions ( ) may conflict with experimental solubility in polar solvents due to hydrogen bonding from the diethylamino group .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.